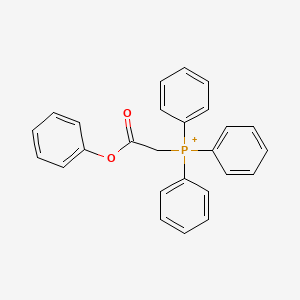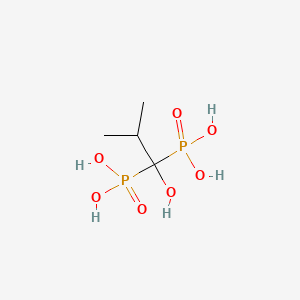
5-Hexenoic acid, 4-amino-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexenoic acid, 4-amino-5-fluoro- is a synthetic compound that belongs to the class of amino acids with fluorinated olefinic motifs. This compound is known for its unique structural properties, which include a fluorine atom and an amino group attached to a hexenoic acid backbone. It is a monofluorinated analogue of the anticonvulsant drug vigabatrin, which is used to treat epilepsy and other neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 4-amino-5-fluoro- involves several steps. One common method starts with the vinylation of 5-ethoxy-2-pyrrolidinone using potassium carbonate and vinyl magnesium bromide. This reaction yields 5-vinyl-2-pyrrolidinone, which is then further processed to obtain the desired compound .
Another method involves the reduction of succinimide with a hydride donor in an alcoholic solvent in the presence of a protic acid. This process produces a 5-alkoxy-2-pyrrolidone intermediate, which is then converted to 4-amino-5-hexenoic acid .
Industrial Production Methods
Industrial production of 5-Hexenoic acid, 4-amino-5-fluoro- typically follows similar synthetic routes but on a larger scale. The processes are optimized for cost-effectiveness and safety, often involving the use of eco-friendly reagents and conditions to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Hexenoic acid, 4-amino-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can modify the double bond or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
5-Hexenoic acid, 4-amino-5-fluoro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Hexenoic acid, 4-amino-5-fluoro- involves the inhibition of GABA-AT, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, the compound increases the levels of GABA, which helps to control seizures and other neurological disorders . The inhibition occurs through the formation of a Schiff base with the active site of the enzyme, followed by the elimination of the fluoride ion and subsequent inactivation of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Vigabatrin: A non-fluorinated analogue used as an anticonvulsant.
4-Amino-5-hexynoic acid: Another analogue with a different functional group.
(1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115): A more potent inhibitor of GABA-AT with fewer side effects.
Uniqueness
5-Hexenoic acid, 4-amino-5-fluoro- is unique due to its monofluorinated structure, which provides a balance between potency and safety. Its ability to inhibit GABA-AT with fewer side effects compared to other analogues makes it a promising candidate for further research and development .
Propiedades
Número CAS |
105457-53-2 |
|---|---|
Fórmula molecular |
C6H10FNO2 |
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
4-amino-5-fluorohex-5-enoic acid |
InChI |
InChI=1S/C6H10FNO2/c1-4(7)5(8)2-3-6(9)10/h5H,1-3,8H2,(H,9,10) |
Clave InChI |
SRKSAKLEFCLFCV-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(CCC(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



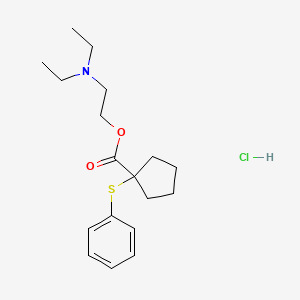

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)

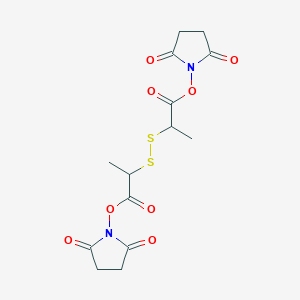
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
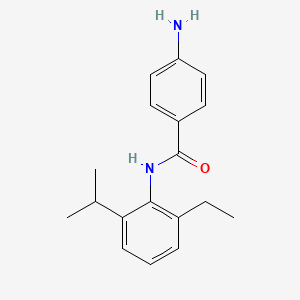
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
